

# 2-(Hydroxymethyl)cyclohexanone physical properties

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## Compound of Interest

Compound Name: 2-(Hydroxymethyl)cyclohexanone

Cat. No.: B1294659

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An In-depth Technical Guide to the Physical Properties of **2-(Hydroxymethyl)cyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-(Hydroxymethyl)cyclohexanone** (CAS No. 5331-08-8) is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.<sup>[1]</sup> Its structure, featuring both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules and biologically active compounds.<sup>[1]</sup> This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, chemical characteristics, and safety protocols. By synthesizing data from multiple sources, this document aims to serve as a reliable technical resource for professionals engaged in research and development.

## Molecular Structure and Identification

**2-(Hydroxymethyl)cyclohexanone** is characterized by a six-membered cyclohexane ring substituted with a carbonyl group (ketone) and an adjacent hydroxymethyl group at the alpha position.<sup>[1]</sup> This unique arrangement of functional groups dictates its physical properties and chemical reactivity.

- IUPAC Name: 2-(hydroxymethyl)cyclohexan-1-one<sup>[2]</sup>
- CAS Number: 5331-08-8<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

- Molecular Formula:  $C_7H_{12}O_2$ [\[2\]](#)[\[3\]](#)[\[4\]](#)
- InChI Key: SIGZQOSGZJNAKB-UHFFFAOYSA-N[\[1\]](#)[\[5\]](#)

The presence of a chiral center at the C2 position means that **2-(Hydroxymethyl)cyclohexanone** can exist as a racemic mixture or as individual (R) and (S) enantiomers. Asymmetric synthesis methods have been developed to access specific stereoisomers, which are highly valuable in pharmaceutical development.[\[1\]](#)

## Core Physical Properties

The physical properties of **2-(Hydroxymethyl)cyclohexanone** are fundamental to its handling, purification, and application in synthesis. The compound is generally described as a colorless liquid with a distinctive odor.[\[3\]](#)

A summary of its key physical data is presented below.

Property	Value	Source(s)
Molecular Weight	128.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Colorless liquid	<a href="#">[3]</a>
Boiling Point	239.8 °C at 760 mmHg114-115 °C at 16 Torr	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Density	1.054 g/cm <sup>3</sup> 1.070 g/cm <sup>3</sup> at 19 °C	<a href="#">[3]</a> <a href="#">[7]</a>
Refractive Index	1.472	<a href="#">[3]</a>
Melting Point	149 °C	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Excellent solubility in organic solvents	<a href="#">[3]</a>

Note on Physical State Discrepancy: A notable inconsistency exists in the reported data. While the compound is described as a liquid, multiple sources report a high melting point of 149 °C. [\[3\]](#)[\[6\]](#)[\[7\]](#) This value is anomalous for a low-molecular-weight liquid and may be erroneous or refer to a derivative. Researchers should experimentally verify the melting point before relying

on this figure. The boiling point data, especially under reduced pressure, is more consistent with the expected properties of a liquid structure.

## Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **2-(Hydroxymethyl)cyclohexanone**. Its bifunctional nature gives rise to a distinct spectroscopic signature.

- **Infrared (IR) Spectroscopy:** A strong, broad absorption band is expected around  $3400\text{ cm}^{-1}$ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. A sharp, strong peak corresponding to the C=O stretch of the ketone will appear around  $1710\text{ cm}^{-1}$ .<sup>[1]</sup>
- **$^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:** The protons of the hydroxymethyl group ( $-\text{CH}_2\text{OH}$ ) typically appear as a multiplet in the 3.5–4.2 ppm range. The proton on the chiral center (C2) would also produce a distinct signal, coupled to the neighboring protons. The remaining cyclohexyl protons would be found in the upfield region.<sup>[1]</sup>
- **$^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:** The carbonyl carbon is the most deshielded, with a characteristic chemical shift around 208 ppm. The carbon of the hydroxymethyl group ( $-\text{CH}_2\text{OH}$ ) would appear around 60-65 ppm, while the other ring carbons would be observed at higher field strengths.<sup>[1]</sup>
- **Mass Spectrometry (GC-MS):** The molecular ion peak ( $\text{M}^+$ ) would be observed at an  $m/z$  of 128. Fragmentation patterns would likely involve the loss of water ( $\text{M}-18$ ) or the hydroxymethyl group ( $\text{M}-31$ ).<sup>[2]</sup>

## Chemical Reactivity and Stability

The reactivity of **2-(Hydroxymethyl)cyclohexanone** is governed by its two functional groups, allowing for a wide range of transformations.

- **Oxidation:** The primary alcohol can be selectively oxidized to a carboxylic acid, forming 2-(carboxymethyl)cyclohexanone, or to an aldehyde. The ketone itself can undergo Baeyer-Villiger oxidation to yield a lactone.<sup>[1]</sup>

- Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride, resulting in the formation of 2-(hydroxymethyl)cyclohexanol.[1]
- Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7] Given its potential for self-reaction (e.g., aldol-type reactions) under basic or acidic conditions, storage at controlled temperatures (e.g., 2-8°C) is recommended. [7]

Caption: Reactivity pathways of **2-(Hydroxymethyl)cyclohexanone**.

## Safety and Handling

According to the Globally Harmonized System (GHS), **2-(Hydroxymethyl)cyclohexanone** is classified as an irritant.[2][6]

- GHS Pictogram: GHS07 (Exclamation Mark)[2][6]
- Signal Word: Warning[2][6]
- Hazard Statements:
  - H315: Causes skin irritation.[2][6]
  - H319: Causes serious eye irritation.[2][6]
  - H335: May cause respiratory irritation.[2][6]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
  - P280: Wear protective gloves/eye protection/face protection.[2][6]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety practices should be employed, including the use of a fume hood, safety glasses, and chemical-resistant gloves. In case of contact, flush the affected area with

copious amounts of water.

## Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Determining the boiling point at reduced pressure is a crucial method for characterizing thermally sensitive or high-boiling-point liquids.

Objective: To purify and determine the boiling point of **2-(Hydroxymethyl)cyclohexanone** at a reduced pressure (e.g., 16 Torr).

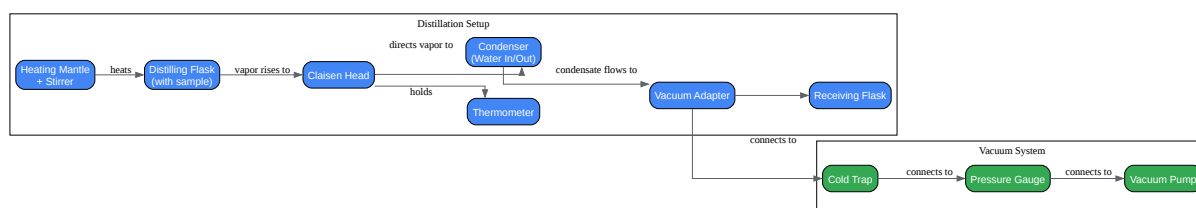
Materials:

- Round-bottom flask
- Claisen distillation head
- Thermometer and adapter
- Condenser
- Receiving flask
- Vacuum pump with a pressure gauge/manometer
- Heating mantle with stirrer
- Boiling chips or magnetic stir bar

Methodology:

- Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
- Sample Preparation: Charge the round-bottom flask with the crude **2-(Hydroxymethyl)cyclohexanone** and add boiling chips. Do not fill the flask more than two-thirds full.

- **System Evacuation:** Close the system and slowly turn on the vacuum pump. Carefully reduce the pressure until the target pressure (e.g., 16 Torr) is reached and stable.
- **Heating:** Begin gently heating the distillation flask using the heating mantle while stirring.
- **Distillation:** Observe the sample for boiling. As the vapor rises, the temperature on the thermometer will increase. Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point at that pressure.
- **Shutdown:** Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum while the system is hot can cause a dangerous pressure imbalance.



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Caption: Workflow for vacuum distillation of **2-(Hydroxymethyl)cyclohexanone**.

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